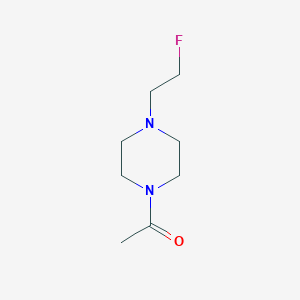

1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone, also known as FPE, is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been shown to have a unique mechanism of action, which makes it a promising candidate for a variety of applications. In

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- The compound has been synthesized using various chemical approaches, such as the click chemistry approach, and characterized using IR, NMR, MS studies, and X-ray diffraction. For instance, Govindhan et al. (2017) synthesized a related compound and characterized it using these techniques, including thermal stability analysis and Hirshfeld surface analysis (Govindhan et al., 2017).

Biological and Pharmacological Applications

- Piperazine derivatives, including those structurally similar to 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone, have shown promise in various biological and pharmacological applications:

- Cytotoxicity evaluation and potential for use in cancer treatment, as illustrated by studies on analogous compounds, where their interaction with human serum albumin was also explored for insights into pharmacokinetics (Govindhan et al., 2017).

- Antipsychotic activity, as demonstrated by Bhosale et al. (2014), who evaluated the anti-dopaminergic and anti-serotonergic activity of similar compounds in behavioral models (Bhosale et al., 2014).

- Antimicrobial and antifungal activities, as shown by Gan et al. (2010), who designed azole-containing piperazine derivatives and investigated their effectiveness against various strains (Gan et al., 2010).

- Anti-HIV activity, as in the study by Al-Masoudi et al. (2007), where they synthesized piperazinyl-nitroimidazole derivatives to develop new non-nucleoside reverse transcriptase inhibitors (Al-Masoudi et al., 2007).

Chemical Properties and Structural Analysis

- Various studies have focused on the structural properties and chemical behaviors of similar compounds:

- Analysis of crystal structures and conformational studies, as performed by Zhang et al. (2011) for a structurally related compound, to understand its molecular geometry and stability (Zhang et al., 2011).

- Electrochemical synthesis and characterization, exploring new synthetic routes and chemical reactivity, as demonstrated by Amani and Nematollahi (2012) in their study on the electrochemical oxidation of a related compound (Amani & Nematollahi, 2012).

Mecanismo De Acción

Target of Action

The primary target of 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone is Poly (ADP-Ribose) Polymerase (PARP) . PARP is a family of proteins involved in cellular processes such as DNA repair, genomic stability, and programmed cell death.

Mode of Action

This compound interacts with its target, PARP, leading to the inhibition of the catalytical activity of PARP1 . This interaction enhances the cleavage of PARP1 and increases the phosphorylation of H2AX .

Biochemical Pathways

The inhibition of PARP1 by this compound affects the DNA repair pathway. The enhanced cleavage of PARP1 and increased phosphorylation of H2AX indicate DNA damage . This leads to the activation of downstream effects such as the increase in CASPASE 3/7 activity, which is associated with apoptosis .

Result of Action

The molecular and cellular effects of this compound’s action include the loss of cell viability in human estrogen-receptor-positive breast cancer cells . Specifically, the compound exhibited moderate to significant efficacy against these cells .

Propiedades

IUPAC Name |

1-[4-(2-fluoroethyl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15FN2O/c1-8(12)11-6-4-10(3-2-9)5-7-11/h2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUUFGFCTLJVPRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)CCF |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-{[(Tert-butoxy)carbonyl]amino}-5-chlorophenyl)boronic acid](/img/structure/B2479516.png)

![(5,5-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride](/img/structure/B2479517.png)

![2-[(4-Fluorophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2479521.png)

![methyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)thiophene-3-carboxylate](/img/structure/B2479524.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2479535.png)

![N-(2-methoxy-5-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2479537.png)

![Methyl 7-methoxyimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2479539.png)